molecular formula C16H11IN2O2S B6098742 2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]-1-phenylethanone

2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]-1-phenylethanone

Cat. No. B6098742
M. Wt: 422.2 g/mol
InChI Key: TWOVMLKEBMNVEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]-1-phenylethanone, also known as AG1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is a potent and selective inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]-1-phenylethanone selectively binds to the ATP-binding site of the EGFR tyrosine kinase, preventing the receptor from phosphorylating downstream signaling molecules. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-proliferative effects on cancer cells. It has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]-1-phenylethanone in lab experiments is its selectivity for EGFR tyrosine kinase. This allows for more precise targeting of cancer cells, minimizing off-target effects. However, one limitation of using this compound is its potency, which may require higher concentrations to achieve desired effects.

Future Directions

There are several future directions for research on 2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]-1-phenylethanone. One potential direction is to investigate its potential in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to explore its potential in treating cancers that are resistant to current EGFR inhibitors. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]-1-phenylethanone can be synthesized using a multi-step synthesis process. The initial step involves the reaction of 2-aminobenzophenone with iodine and potassium carbonate to form 4-iodo-2-aminobenzophenone. This intermediate is then reacted with thiourea to form 2-[(4-iodo-2-aminophenyl)thio]-1-phenylethanone. The final step involves the substitution of the iodine atom with a hydroxyl group using sodium hydroxide and hydrogen peroxide to form this compound.

Scientific Research Applications

2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]-1-phenylethanone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound works by selectively blocking the EGFR tyrosine kinase, which is overexpressed in many types of cancer. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells.

properties

IUPAC Name

6-iodo-2-phenacylsulfanyl-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11IN2O2S/c17-11-6-7-13-12(8-11)15(21)19-16(18-13)22-9-14(20)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOVMLKEBMNVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=C(C=C3)I)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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